Fenpicoxamid

Vue d'ensemble

Description

Fenpicoxamid is a picolinamide fungicide used for the control of foliar diseases . It is a derivative of the natural product UK-2A . It acts as a contact and residual protectant with limited systemic activity but some translaminar activity .

Synthesis Analysis

Fenpicoxamid, also known as Inatreq active, was developed in collaboration between Dow Chemical and Meiji Seika Pharma, Ltd . It is a synthetic modification of a natural product to improve formulation stability and application performance .

Molecular Structure Analysis

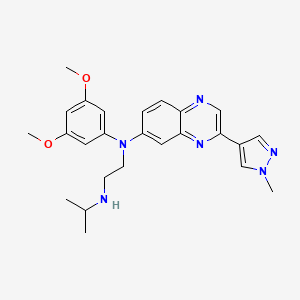

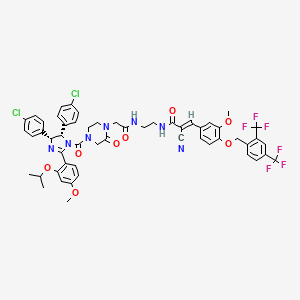

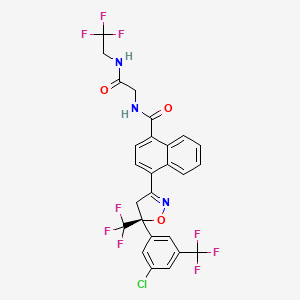

The molecular formula of Fenpicoxamid is C31H38N2O11 . It has an average mass of 614.640 Da and a monoisotopic mass of 614.247559 Da . It has 4 defined stereocenters .

Chemical Reactions Analysis

Fenpicoxamid is converted by Z. tritici to UK-2A, a 15-fold stronger inhibitor of Z. tritici growth .

Physical And Chemical Properties Analysis

Fenpicoxamid is a white powder at 22°C with a vapour pressure of 2.0 × 10-7 Pa at 25 °C . It has a melting point of 158.3°C and an octanol-water partition coefficient (Log Kow) of 4.2 ± 0.1 at pH 5 buffer, 4.4 ± 0.2 at pH 7 buffer and 4.3 ± 0.2 at pH 9 buffer . Its solubility in water at 20 °C is 0.031 mg/L in purified water, 0.031 mg/L at pH 5 buffer, 0.041 mg/L at pH 7 buffer and 0.029 mg/L at pH 9 buffer .

Applications De Recherche Scientifique

Agricultural Disease Management

Fenpicoxamid has been primarily used in agriculture for the management of diseases in crops. It is particularly effective against Zymoseptoria tritici , the pathogen responsible for Septoria tritici blotch on wheat . This disease is a significant concern for wheat production in Europe, and the application of Fenpicoxamid has been a critical development in its management.

Resistance Monitoring

Before the introduction of Fenpicoxamid, studies were conducted to monitor pre-existing resistance mechanisms in pathogen populations. This involved sensitivity assays and sequencing to ensure the effectiveness of Fenpicoxamid against target pathogens . The baseline sensitivity established through these studies is crucial for future resistance management.

Food Safety Analysis

The development of a Fenpicoxamid-imprinted Surface Plasmon Resonance (SPR) sensor for the detection of Fenpicoxamid residues in rice samples represents a significant application in food safety . This sensor can detect Fenpicoxamid at very low concentrations, ensuring that rice and potentially other crops are safe for consumption.

Green Chemistry

The synthesis process of the SPR sensor’s substrate material, sulfur-doped graphitic carbon nitride (S-g-C3N4), adheres to the principles of green chemistry . This highlights Fenpicoxamid’s role in promoting environmentally friendly practices in scientific research.

Pesticide Risk Assessment

Fenpicoxamid has been evaluated for its risk as a pesticide on various cereals like wheat, rye, and triticale . The assessment of Maximum Residue Levels (MRLs) is a critical step in ensuring the safe use of pesticides in food crops.

Novel Fungicide Development

The introduction of Fenpicoxamid represents a new chemistry in the class of carboxamide fungicides. It inhibits the succinate dehydrogenase (complex II) of the mitochondrial respiratory chain, which is a novel mode of action for fungicides .

Crop Protection Innovation

Fenpicoxamid is part of a new generation of fungicides that offer sustainable production and disease suppression. Its development reflects the ongoing innovation in crop protection, aiming to provide farmers with more effective tools to combat plant diseases .

Mécanisme D'action

Target of Action

Fenpicoxamid, a derivative of the natural product UK-2A , primarily targets the cytochrome bc1 complex in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .

Mode of Action

Fenpicoxamid acts as a Qi inhibitor . It binds to the Qi quinone binding site of the cytochrome bc1 complex . This binding inhibits the function of the cytochrome c reductase , disrupting the electron transport chain and causing a rapid loss of mitochondrial membrane potential . This disruption of energy production leads to the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by fenpicoxamid is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, fenpicoxamid disrupts the flow of electrons through this chain . This disruption prevents the cell from producing ATP, the main energy currency of the cell, leading to cell death .

Pharmacokinetics

It is known that fenpicoxamid is converted to its active form, uk-2a, in fungal cells . This conversion suggests that fenpicoxamid may be prodrug, with UK-2A being the actual fungicidally active species .

Result of Action

The primary result of fenpicoxamid’s action is the death of fungal cells . By disrupting the electron transport chain, fenpicoxamid prevents the cell from producing the energy it needs to survive . This leads to a rapid loss of mitochondrial membrane potential and ultimately, cell death .

Action Environment

The environment can influence the action, efficacy, and stability of fenpicoxamid. This suggests that environmental conditions such as temperature, humidity, and pH could potentially influence the stability and efficacy of fenpicoxamid .

Orientations Futures

Fenpicoxamid is a new fungicide with high potency towards a broad range of Ascomycete plant pathogens . It is currently under commercial development for control of wheat leaf blotch caused by Zymoseptoria tritici and banana black Sigatoka caused by Mycosphaerella fijiensis . No cross-resistance was observed between QoI fungicides and fenpicoxamid in the field isolates of Z. tritici .

Propriétés

IUPAC Name |

[2-[[(3S,7R,8R,9S)-7-benzyl-9-methyl-8-(2-methylpropanoyloxy)-2,6-dioxo-1,5-dioxonan-3-yl]carbamoyl]-4-methoxypyridin-3-yl]oxymethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O11/c1-17(2)28(35)42-16-41-26-23(39-6)12-13-32-24(26)27(34)33-22-15-40-30(37)21(14-20-10-8-7-9-11-20)25(19(5)43-31(22)38)44-29(36)18(3)4/h7-13,17-19,21-22,25H,14-16H2,1-6H3,(H,33,34)/t19-,21+,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTOTYJSCYHYFK-RBODFLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895118 | |

| Record name | Fenpicoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenpicoxamid | |

CAS RN |

517875-34-2 | |

| Record name | (3S,6S,7R,8R)-8-Benzyl-3-[3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517875-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpicoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,7R,8R)-8-benzyl-3-{[(4-methoxy-3-{[(2-methylpropanoyl)oxy]methoxy}pyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPICOXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7MC999JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

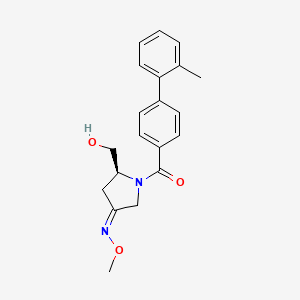

![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)